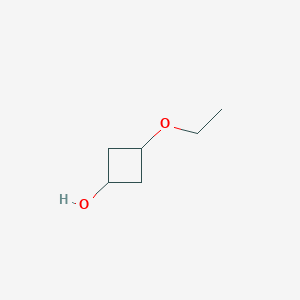

3-Ethoxycyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxycyclobutan-1-ol is a chemical compound that is part of a broader class of organic molecules known as cyclobutanols. These compounds are characterized by a four-membered cyclobutane ring structure with a hydroxyl group (-OH) attached, which in the case of 3-ethoxycyclobutan-1-ol is further modified with an ethoxy group (-OCH2CH3) at the third carbon of the ring.

Synthesis Analysis

The synthesis of cyclobutanone derivatives, which are closely related to 3-ethoxycyclobutan-1-ol, has been explored through various methods. For instance, a photochemical route has been used to synthesize hydroxy derivatives of cyclobutane amino acids, which involves a [2 + 2]-photocycloaddition reaction followed by a regioselective ring opening and other subsequent steps . Another method involves the reaction of 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone with Grignard reagents or aryllithium, followed by several reduction and treatment steps to yield α-methylene-γ-butyrolactones . Additionally, 2-ethoxycarbonyl-1-silacyclobutanes have been synthesized via intramolecular C–H insertion of carbenes, which can undergo thermal ring expansion to form related cyclic compounds .

Molecular Structure Analysis

The molecular structure of 3-ethoxycyclobutan-1-ol is characterized by the presence of a strained four-membered ring, which imparts unique reactivity to the molecule. The ethoxy group at the third carbon likely influences the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interactions with other chemical entities.

Chemical Reactions Analysis

Cyclobutanones, including those with ethoxy substituents, are known to participate in various chemical reactions. For example, they can undergo formal [4 + 2] cycloaddition reactions with allylsilanes catalyzed by tin(IV) chloride to yield cyclohexanone derivatives . They also react with heterocycles like pyridines and quinolines to form cycloadducts under Lewis acid catalysis . Moreover, 3-alkyloxycyclobutanones, a group that includes 3-ethoxycyclobutan-1-ol, can form zwitterionic intermediates and participate in different types of cycloaddition reactions, serving as versatile synthons in organic synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-ethoxycyclobutan-1-ol are not detailed in the provided papers, the general properties of cyclobutanols can be inferred. These compounds typically have higher strain energy due to their ring structure, which can influence their boiling points, stability, and reactivity. The presence of the ethoxy group would contribute to the molecule's polarity and could affect its solubility in organic solvents.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Cycloaddition Reactions : 3-Ethoxycyclobutan-1-ol plays a role in cycloaddition reactions. Matsuo et al. (2009) describe its reaction with silyl enol ethers to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid. This method allows the stereoselective preparation of highly oxygenated cyclohexanone derivatives, demonstrating the compound's utility in synthetic organic chemistry (Matsuo, Negishi, & Ishibashi, 2009).

- Cascade Construction of Functionalized Derivatives : Yao and Shi (2007) investigated the reaction of arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol, leading to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This research highlights the use of 3-ethoxycyclobutan-1-ol in complex molecular constructions (Yao & Shi, 2007).

Biomedical and Pharmaceutical Applications

- Synthesis of Antimicrobial Agents : Cukurovalı et al. (2002) synthesized novel Schiff base ligands containing cyclobutane and thiazole rings, demonstrating their antimicrobial activity. This research shows the potential application of 3-ethoxycyclobutan-1-ol derivatives in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Novel Synthesis Methods

- Synthesis of Silacyclobutanes : Maas and Bender (2000) reported the synthesis of 2-ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion of carbenes generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. This method demonstrates the versatility of 3-ethoxycyclobutan-1-ol in synthesizing novel compounds (Maas & Bender, 2000).

- Enantioselective Synthesis : Dong et al. (2010) developed a novel biosynthesis route for (R)-ethyl-3-hydroxyglutarate using Rhodococcus erythropolis. This method highlights the application of 3-ethoxycyclobutan-1-ol in the enantioselective synthesis of important chemical intermediates (Dong, Liu, Zheng, & Shen, 2010).

Catalysis

- Tin(IV) Chloride Catalyzed Reactions : Matsuo et al. (2009) explored the formal [4 + 2] cycloaddition between 3-ethoxycyclobutanones and allylsilanes using tin(IV) chloride, highlighting the catalytic applications of 3-ethoxycyclobutan-1-ol derivatives in organic synthesis (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

Propriétés

IUPAC Name |

3-ethoxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQDATNTJZMTMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)

methanone](/img/structure/B3005249.png)

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)

![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)

![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)